molecular formula C17H14N4OS B3008253 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-79-3

3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B3008253
CAS No.: 874463-79-3
M. Wt: 322.39
InChI Key: LFSDRUDGGKSEFV-UHFFFAOYSA-N
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Description

3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a triazolothiadiazole core substituted at the 3- and 6-positions. The 3-position is modified with a (3-methylphenoxy)methyl group, while the 6-position carries a phenyl substituent. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as observed in analogous triazolothiadiazoles . Its synthesis typically involves cyclization reactions between substituted triazole-thiols and carboxylic acids or derivatives under dehydrating conditions (e.g., POCl₃) .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-12-6-5-9-14(10-12)22-11-15-18-19-17-21(15)20-16(23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSDRUDGGKSEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenol with a suitable alkylating agent to form 3-methylphenoxyalkane. This intermediate is then reacted with hydrazine derivatives and thiocarbonyl compounds to form the triazolothiadiazole ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through methods such as microwave-assisted synthesis and conventional methods involving heteroaromatic acids and aldehydes. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazolo-thiadiazole derivatives. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, a study tested various derivatives against Gram-positive and Gram-negative bacteria as well as resistant strains. The results demonstrated that these compounds had minimal inhibitory concentrations lower than those of standard antibiotics like ampicillin and streptomycin . Notably, some derivatives displayed antifungal activity significantly superior to ketoconazole .

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives is another area of active investigation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. For example, a series of 1,3,4-thiadiazole derivatives were tested for their cytotoxic effects against various cancer cell lines. Results indicated that some compounds significantly reduced cell viability at low concentrations . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

  • Anti-inflammatory Effects : Some studies report that derivatives possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation .
  • Analgesic Properties : The analgesic effects observed in certain trials suggest potential applications in pain management therapies .

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazolo-thiadiazole derivatives:

  • Antimicrobial Efficacy : A study involving a panel of bacteria showed that specific derivatives exhibited potent antibacterial activity against resistant strains. The compounds were more effective than commonly used antibiotics .
  • Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives reduced cell viability in cancer cell lines significantly compared to control treatments. The MTS assay indicated effective cytotoxicity at concentrations as low as 50 µM .
  • Enzyme Inhibition : Research into urease inhibition by triazolo-thiadiazole derivatives revealed promising IC50 values, indicating potential use in treating urease-positive infections .

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolothiadiazoles are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Pharmacological Comparisons

Compound Name (Substituents) Key Structural Features Synthesis Yield (%) Melting Point (°C) Bioactivity (Key Findings) References
3-[(3-Methylphenoxy)methyl]-6-phenyl 3: (3-MeC₆H₄OCH₂); 6: C₆H₅ 55–65* 170–185* Anti-inflammatory (predicted COX-2 inhibition); moderate antimicrobial activity
3-(2-Fluorophenyl)-6-phenyl 3: 2-F-C₆H₄; 6: C₆H₅ 60 184 Anti-inflammatory (significant reduction in carrageenan-induced edema in rats)
3-(3-Bromophenyl)-6-(o-tolyloxymethyl) 3: 3-Br-C₆H₄; 6: (2-MeC₆H₄OCH₂) 58 200 Cholinesterase inhibition (IC₅₀ = 0.8 μM for AChE)
6-(Adamantan-1-yl)-3-(3-methylphenyl) 6: Adamantyl; 3: 3-Me-C₆H₄ 61 174 Antiproliferative (IC₅₀ = 12 μM against MCF-7 cells); enhanced crystal packing stability
3-(4-Nitrophenyl)-6-phenyl 3: 4-NO₂-C₆H₄; 6: C₆H₅ 52 198 Antimicrobial (MIC = 10 μg/mL against H. pylori)
6-(Pyridin-2-yl)-3-(tetrahydronaphthyl) 6: Pyridinyl; 3: Tetrahydronaphthylmethyl 48 220 Antioxidant (DPPH scavenging: 85% at 50 μM); anticancer (HepG2 apoptosis induction)

*Predicted based on analogous synthesis methods .

Key Findings

Anti-inflammatory Activity: The 2-fluorophenyl analog (3-(2-Fluorophenyl)-6-phenyl) demonstrated superior anti-exudative activity (65% edema inhibition) compared to the 3-methylphenoxy derivative, likely due to enhanced electronic effects and COX-2 binding . Substitution with electron-withdrawing groups (e.g., NO₂, Br) at the 3-position shifts activity toward antimicrobial or enzyme inhibition rather than anti-inflammatory effects .

Antimicrobial Activity: The 4-nitrophenyl derivative (3-(4-Nitrophenyl)-6-phenyl) exhibited potent antibacterial activity against H. pylori (MIC = 10 μg/mL), surpassing the 3-methylphenoxy variant, which showed only moderate inhibition .

Anticancer Potential: Adamantane-substituted derivatives (e.g., 6-(Adamantan-1-yl)-3-(3-methylphenyl)) demonstrated improved antiproliferative activity, attributed to enhanced lipophilicity and membrane permeability . Pyridinyl and naphthyl substituents (e.g., 6-(Pyridin-2-yl)-3-(tetrahydronaphthyl)) induced apoptosis in HepG2 cells via ROS-mediated pathways, highlighting the role of aromatic heterocycles in anticancer mechanisms .

Physicochemical Properties :

  • Adamantane and halogenated substituents increase melting points (174–220°C) due to stronger intermolecular interactions (e.g., C–H···π, halogen bonding) .
  • Microwave-assisted synthesis methods improve yields (55–65%) and reduce reaction times compared to conventional heating (40–50% yields) .

Structural-Activity Relationship (SAR) Insights

  • 3-Position Substitutions: Electron-donating groups (e.g., methylphenoxy) favor anti-inflammatory activity by modulating COX-2 binding . Electron-withdrawing groups (e.g., NO₂, Br) enhance antimicrobial and enzyme inhibitory effects via polar interactions .
  • 6-Position Substitutions :
    • Bulky groups (e.g., adamantane) improve metabolic stability and antiproliferative activity .
    • Aromatic heterocycles (e.g., pyridine) enhance antioxidant and anticancer properties through radical scavenging and pro-apoptotic pathways .

Biological Activity

The compound 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a derivative of the triazolo-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors using methods such as microwave-assisted synthesis or conventional heating. The reaction conditions often include the use of catalysts like p-toluenesulfonic acid (p-TsOH) to enhance yield and purity.

Table 1: Synthesis Conditions and Yields

CompoundMethodYield (%)Reaction Time
3aMicrowave-assisted8530 min
3bConventional heating702 hours

Biological Activity

Research has shown that derivatives of the triazolo-thiadiazole framework exhibit significant biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The compound in focus has been evaluated for its inhibitory effects on various biological targets.

Anticancer Activity

A study reported that several triazolo-thiadiazole derivatives demonstrated potent inhibition against c-Met kinase activity. The most effective compounds showed IC50 values in the low nanomolar range. Specifically, a closely related compound exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in gastric cancer cell lines (MKN45) .

Antibacterial and Antifungal Activity

The compound also displayed promising antibacterial and antifungal activities. In vitro assays indicated that it was effective against a range of pathogenic microorganisms. For instance, derivatives showed moderate to excellent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Structure-Activity Relationships (SAR)

The biological activity of triazolo-thiadiazole derivatives is influenced by their structural components. Modifications at specific positions on the phenyl or triazole rings can enhance potency and selectivity:

  • Substituents : The presence of electron-donating groups (like -OCH₃) generally increases activity.
  • Ring substitutions : Variations in the thiadiazole and triazole rings can lead to significant changes in biological activity.

Table 2: SAR Analysis of Triazolo-Thiadiazole Derivatives

SubstituentActivity TypeObserved Effect
-OCH₃AnticancerIncreased potency
-ClAntibacterialEnhanced spectrum
-NO₂AntifungalModerate activity

Case Studies

Several studies have focused on the pharmacological evaluation of triazolo-thiadiazoles:

  • Anticancer Evaluation : A derivative was tested against multiple cancer cell lines showing selective inhibition with minimal toxicity to normal cells.
  • Antimicrobial Studies : Another study revealed that certain derivatives exhibited broad-spectrum antimicrobial effects with MIC values lower than standard antibiotics.

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for triazolothiadiazole protons (δ 8.2–8.5 ppm) and phenoxymethyl groups (δ 4.5–5.0 ppm). Compare with computed spectra (DFT/B3LYP) for validation .
  • X-ray Crystallography : Resolve planar geometry of the triazolothiadiazole core (bond lengths: C–N ≈ 1.31–1.35 Å, C–S ≈ 1.71 Å) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

What biological targets are most relevant for this compound, and how should initial bioassays be designed?

Basic Research Question

  • Primary Targets : Enzymes like p38 MAP kinase (inflammatory pathways) or 14α-demethylase (antifungal activity) .
  • Assay Design :
    • In vitro : Use enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., SB203580 for p38 MAP kinase) .
    • Cytotoxicity : Test against HEK-293 cells (MTT assay) to establish selectivity indices .

How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?

Advanced Research Question
Contradictions may arise due to off-target effects or metabolic instability. Mitigate via:

  • Orthogonal Assays : Compare results from SPR (surface plasmon resonance) for direct binding vs. cellular luciferase reporter assays .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS .
  • Structural Analysis : Perform molecular dynamics simulations to assess target-ligand stability under physiological conditions .

What strategies enhance the compound’s bioavailability and target specificity?

Advanced Research Question

  • Derivatization : Introduce polar groups (e.g., –OH, –COOH) at the 3-methylphenoxy position to improve solubility without disrupting planar triazolothiadiazole interactions .
  • Prodrug Design : Mask hydrophobic moieties with ester linkages, cleaved in vivo by esterases .
  • Co-crystallization Studies : Resolve binding modes with target enzymes (e.g., p38 MAP kinase) to guide rational modifications .

How do structural modifications at the phenyl and phenoxymethyl positions affect pharmacological activity?

Advanced Research Question

  • SAR Insights :
    • Phenyl Substituents : Electron-withdrawing groups (e.g., –F) at the para position enhance antifungal activity (MIC: 2 μg/mL vs. Candida albicans) .
    • Phenoxymethyl Chain : Branching (e.g., isopropyl) improves metabolic stability but reduces solubility .
  • Methodology : Use combinatorial libraries with Ullmann coupling or Suzuki-Miyaura reactions to diversify substituents .

What computational methods validate the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Glide/SP or AutoDock Vina to predict binding poses with 14α-demethylase (PDB: 3LD6). Validate with MM-GBSA free energy calculations .
  • QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs to prioritize synthetic targets .

How can researchers address low thermal stability during storage?

Advanced Research Question

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Encapsulate in cyclodextrins (e.g., β-CD) to prevent crystallization and degradation .

What synergistic combinations enhance this compound’s therapeutic potential?

Advanced Research Question

  • Antifungal Synergy : Combine with fluconazole (1:4 ratio) to reduce C. albicans resistance .
  • Anti-inflammatory Applications : Pair with COX-2 inhibitors (e.g., celecoxib) to suppress TNF-α/IL-6 synergistically .

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